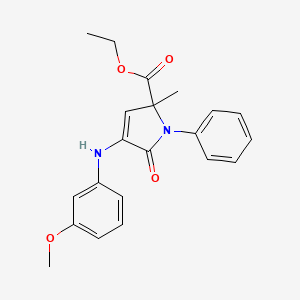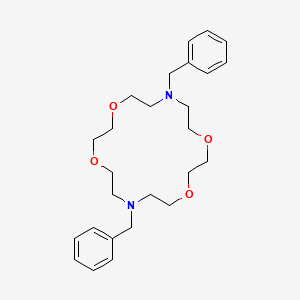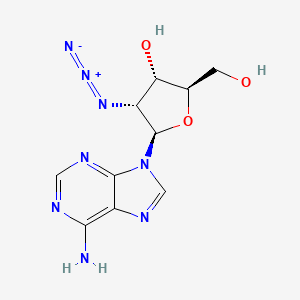
1,6-無水乳糖
概要
説明
1,6-Anhydrolactose is a derivative of lactose, a disaccharide composed of glucose and galactose. It is formed by the dehydration of lactose, resulting in a compound with potential biological activity and applications in various fields. This compound is part of the broader class of anhydrosugars, which are important in stereocontrolled organic synthesis .
科学的研究の応用
1,6-Anhydrolactose has several scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of cell-surface oligosaccharides bearing N-acetyllactosamine units.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: 1,6-Anhydrolactose is used in the production of various biologically active products and as a building block in targeted synthesis.
作用機序
Target of Action
1,6-Anhydrolactose is a derivative of lactose, a disaccharide composed of glucose and galactose
Mode of Action
It is formed by the dehydration of lactose. The interaction of 1,6-Anhydrolactose with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given that it is a derivative of lactose, it may be involved in carbohydrate metabolism pathways
Result of Action
It has been suggested that 1,6-Anhydrolactose may exhibit various biological activities
生化学分析
Biochemical Properties
1,6-Anhydrolactose plays a significant role in biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,6-Anhydrolactose is known to interact with glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates . These interactions are crucial for the breakdown and utilization of carbohydrates in metabolic pathways. Additionally, 1,6-Anhydrolactose can form complexes with proteins, influencing their stability and function .
Cellular Effects
1,6-Anhydrolactose has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,6-Anhydrolactose can affect the glycolytic pathway by interacting with key enzymes involved in glucose metabolism . This interaction can lead to changes in the levels of metabolites and energy production within the cell. Furthermore, 1,6-Anhydrolactose has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 1,6-Anhydrolactose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1,6-Anhydrolactose can bind to specific sites on enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 1,6-Anhydrolactose can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Anhydrolactose can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 1,6-Anhydrolactose is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic environments . Long-term exposure to 1,6-Anhydrolactose can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1,6-Anhydrolactose vary with different dosages in animal models. At low doses, 1,6-Anhydrolactose can have beneficial effects on carbohydrate metabolism and energy production . At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular function . Threshold
準備方法
1,6-Anhydrolactose can be synthesized through various methods. One common approach involves the dehydration of lactose under controlled conditions. This process typically requires an acid catalyst and specific reaction conditions to ensure the selective formation of 1,6-Anhydrolactose . Industrial production methods may involve the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst in DMF (dimethylformamide) at temperatures ranging from 40-70°C .
化学反応の分析
1,6-Anhydrolactose undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
1,6-Anhydrolactose is unique among anhydrosugars due to its specific structure and properties. Similar compounds include:
1,2-Sugar epoxides: These compounds also have significant synthetic potential in targeted synthesis.
2,3- and 3,4-Oxiranes: These sugar epoxides are particularly useful in stereocontrolled organic synthesis.
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-BNQXPIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34395-01-2 | |
| Record name | 1,6-Anhydrolactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 1,6-anhydrolactose based on this research?
A1: This research paper focuses on understanding the conformation, or shape, of 1,6-anhydrolactose and its hexa-acetate derivative in solution using nuclear magnetic resonance (NMR) spectroscopy []. While the paper doesn't explicitly provide the molecular formula or weight, it delves into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions and potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)
![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)



![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)


![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)

